molecular formula C11H15NO2 B3010575 N-(6-Oxabicyclo[3.2.1]oct-3-en-1-ylmethyl)prop-2-enamide CAS No. 2411263-01-7

N-(6-Oxabicyclo[3.2.1]oct-3-en-1-ylmethyl)prop-2-enamide

Cat. No. B3010575
CAS RN: 2411263-01-7
M. Wt: 193.246
InChI Key: NRMNBDIOPFQYPV-UHFFFAOYSA-N
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Description

The compound seems to be related to the 6-Oxabicyclo[3.2.1]oct-3-en family . These compounds are part of a larger family of bicyclic compounds that have various applications in chemistry .


Molecular Structure Analysis

The molecular structure of the related compound 6-Oxabicyclo[3.2.1]oct-3-en-7-one has been analyzed . The InChI code for this compound is 1S/C7H8O2/c8-7-5-2-1-3-6(4-5)9-7/h1,3,5-6H,2,4H2 .


Chemical Reactions Analysis

The related compound endo-6-Aryl-8-oxabicyclo[3.2.1]oct-3-en-2-one has been synthesized through an enantioselective 1,3-dipolar cycloaddition of a cyclic formyl carbonyl ylide .


Physical And Chemical Properties Analysis

The related compound 6-Oxabicyclo[3.2.1]oct-3-en-7-one has a molecular weight of 124.14 . It is stored at refrigerator temperatures and is a liquid at room temperature .

Safety and Hazards

The related compound 6-Oxabicyclo[3.2.1]oct-3-en-7-one has some safety and hazard information available. It has the GHS07 pictogram and the signal word “Warning”. The hazard statements include H302, H315, H319, H335 and the precautionary statements include P261 .

Future Directions

As for future directions, the field of synthesizing and studying oxabicyclo compounds is active and ongoing. There are many potential applications for these compounds in various areas of chemistry and medicine .

properties

IUPAC Name

N-(6-oxabicyclo[3.2.1]oct-3-en-1-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-10(13)12-7-11-5-3-4-9(6-11)14-8-11/h2-4,9H,1,5-8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRMNBDIOPFQYPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC12CC=CC(C1)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-Oxabicyclo[3.2.1]oct-3-en-1-ylmethyl)prop-2-enamide

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